Cas no 859108-08-0 (4-{(2-fluorophenyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one)

4-{(2-fluorophenyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one structure
859108-08-0 structure
商品名:4-{(2-fluorophenyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one
CAS番号:859108-08-0
MF:C17H14FNO3
メガワット:299.296368122101
CID:5421466

4-{(2-fluorophenyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 4-[[(2-fluorophenyl)azaniumyl]methyl]-7-methyl-2-oxochromen-6-olate
    • 4-{(2-fluorophenyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one
    • インチ: 1S/C17H14FNO3/c1-10-6-16-12(8-15(10)20)11(7-17(21)22-16)9-19-14-5-3-2-4-13(14)18/h2-8,19-20H,9H2,1H3
    • InChIKey: JMDVYMMNBDRTBP-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)OC2=CC(C)=C(O)C=C2C(CNC2=CC=CC=C2F)=C1

4-{(2-fluorophenyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3385-1620-40mg
4-{[(2-fluorophenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
859108-08-0
40mg
$140.0 2023-09-11
Life Chemicals
F3385-1620-10mg
4-{[(2-fluorophenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
859108-08-0
10mg
$79.0 2023-09-11
Life Chemicals
F3385-1620-3mg
4-{[(2-fluorophenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
859108-08-0
3mg
$63.0 2023-09-11
Life Chemicals
F3385-1620-15mg
4-{[(2-fluorophenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
859108-08-0
15mg
$89.0 2023-09-11
Life Chemicals
F3385-1620-20μmol
4-{[(2-fluorophenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
859108-08-0
20μmol
$79.0 2023-09-11
Life Chemicals
F3385-1620-1mg
4-{[(2-fluorophenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
859108-08-0
1mg
$54.0 2023-09-11
Life Chemicals
F3385-1620-30mg
4-{[(2-fluorophenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
859108-08-0
30mg
$119.0 2023-09-11
Life Chemicals
F3385-1620-2μmol
4-{[(2-fluorophenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
859108-08-0
2μmol
$57.0 2023-09-11
Life Chemicals
F3385-1620-2mg
4-{[(2-fluorophenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
859108-08-0
2mg
$59.0 2023-09-11
Life Chemicals
F3385-1620-4mg
4-{[(2-fluorophenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
859108-08-0
4mg
$66.0 2023-09-11

4-{(2-fluorophenyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one 関連文献

4-{(2-fluorophenyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-oneに関する追加情報

Introduction to 4-{(2-fluorophenyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one (CAS No. 859108-08-0)

4-{(2-fluorophenyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one is a structurally intriguing compound belonging to the chromene class, characterized by its unique pharmacophoric features that make it a promising candidate in the field of pharmaceutical research. This compound, identified by its CAS number 859108-08-0, has garnered significant attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both fluorine and hydroxyl substituents, coupled with an amine-methyl side chain, contributes to its versatile reactivity and biological activity.

The chromene scaffold, a six-membered lactone ring fused with a benzene ring, is well-documented for its broad spectrum of biological activities. Compounds derived from this scaffold have been extensively studied for their antimicrobial, anti-inflammatory, and antioxidant properties. In particular, the fluorophenyl moiety in 4-{(2-fluorophenyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one introduces a lipophilic character, enhancing its ability to interact with biological targets. This feature is particularly relevant in the design of small-molecule inhibitors targeting protein-protein interactions and enzyme inhibition.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. The hydroxy group in the chromene ring further modulates the electronic properties of the molecule, making it a suitable candidate for further derivatization and optimization. This has led to the exploration of various synthetic pathways to modify the core structure while retaining or enhancing its pharmacological properties.

One of the most compelling aspects of 4-{(2-fluorophenyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one is its potential in modulating intracellular signaling pathways. Studies have suggested that this compound may interfere with key enzymes involved in cancer cell proliferation and survival. The amine-methyl side chain, in particular, has been identified as a critical pharmacophore for binding to specific protein targets, thereby inhibiting their function. This has opened up avenues for developing novel therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.

The synthesis of 4-{(2-fluorophenyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex chromene core efficiently. These methods not only improve the scalability of production but also allow for the introduction of additional functional groups tailored to specific biological targets.

In vitro studies have demonstrated that 4-{(2-fluorophenyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one exhibits significant inhibitory activity against various enzymes implicated in disease pathways. For instance, preliminary data suggest that it may inhibit kinases involved in tumor growth and metastasis. Additionally, its interaction with cellular receptors has been explored, revealing potential applications in treating inflammatory conditions and autoimmune diseases. The dual functionality provided by the fluorine and hydroxyl substituents allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability.

The development of novel drug candidates often involves rigorous testing in preclinical models to assess their safety and efficacy before human trials. 4-{(2-fluorophenyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one has been subjected to various bioassays to evaluate its potential therapeutic benefits. These studies have highlighted its ability to modulate key signaling pathways without significant toxicity at effective doses. This makes it an attractive candidate for further development into a clinical drug candidate.

The role of fluorine atoms in pharmaceuticals cannot be overstated. Their presence often enhances metabolic stability, binding affinity, and bioavailability of drug molecules. In 4-{(2-fluorophenyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one, the fluorine atom at the para position relative to the amine group contributes to these favorable properties. This has prompted researchers to explore fluorinated analogs as potential next-generation therapeutics.

As our understanding of disease mechanisms evolves, so does our approach to drug design. The ability to rationally modify molecular structures based on computational predictions has revolutionized medicinal chemistry. By leveraging this knowledge, researchers can design molecules like 4-{(2-fluorophenyl)aminomethyl}-6-hydroxy-7-methyl-2H-chromen-2-one with enhanced specificity and potency against disease-causing targets.

The future prospects for this compound are promising, with ongoing research aimed at optimizing its pharmacological profile through structural modifications. Collaborative efforts between synthetic chemists, biochemists, and biologists are essential in translating laboratory findings into tangible therapeutic benefits for patients worldwide.

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